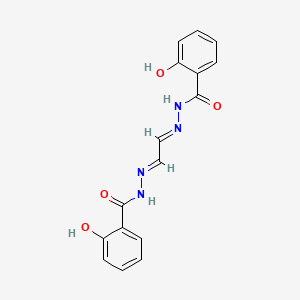

![molecular formula C16H21N7O B5559343 N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, involves nucleophilic substitution reactions, highlighting the compound's complex synthetic route and the importance of specific functional groups for its activity against human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

Structural analysis of N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine and its analogs often involves examining the hydrogen bonding patterns and the stoichiometric hydration of similar compounds. For example, the study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals significant insights into their molecular structure, with hydrogen bonds playing a crucial role in their crystalline arrangement (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound class, including reactions such as carbonylation involving a C−H bond in the piperazine ring, underscores the importance of specific functional groups and the conditions under which these reactions occur (Ishii et al., 1997).

Scientific Research Applications

Radioligand Applications in PET Imaging

N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine and its derivatives have been extensively studied for their application as radioligands in Positron Emission Tomography (PET) imaging. These compounds, such as WAY-100635, are potent radioligands that allow for the in vivo exploration of 5-HT1A receptors in the human brain. The detailed characterization of these radioligands facilitates the development of biomathematical models for interpreting radioactivity uptake in the brain, which is crucial for studying various neurological conditions (Osman et al., 1996).

Understanding Drug Metabolism and Pharmacokinetics

Research on compounds such as L-735,524, a potent HIV-1 protease inhibitor, reveals the metabolic pathways and disposition of these molecules in humans. These studies provide essential insights into how drugs are processed in the body, identifying major metabolic pathways and the excretion process, which is critical for drug design and dosage formulation (Balani et al., 1995).

Neuropharmacological Studies

Compounds with a structure similar to N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine have been used to study their effects on human physiology and psychology, providing insights into the neuropharmacological properties of potential therapeutic agents. For example, MK-212, a serotonin receptor agonist, has been investigated for its effects on hormone secretion, offering a window into the serotonergic system's role in mental health disorders (Lowy & Meltzer, 1988).

Investigation of Novel Psychoactive Substances

The emergence of new psychoactive substances (NPS) on the drug market, including piperazine derivatives, necessitates research into their pharmacokinetics, subjective effects, and potential health impacts. Studies on substances like BZP and TFMPP have elucidated their stimulant-like effects and their interaction with the serotonin receptor system, contributing to the understanding of NPS and informing public health and regulatory policies (Lin et al., 2011).

properties

IUPAC Name |

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-3-18-14-10-12(2)20-16(21-14)23-8-6-22(7-9-23)15(24)13-11-17-4-5-19-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGFPQFKXCLKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)